An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol
An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol
Foreword: Charting the Unknown
In the landscape of drug discovery and materials science, novel molecular entities present both a challenge and an opportunity. 2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol is one such entity, a compound at the intersection of three influential chemical motifs: a phenol, an aromatic amine, and a trifluoroethyl group. As of this writing, a comprehensive public dossier of its physicochemical properties is not available. This guide, therefore, serves a dual purpose. First, it is a predictive analysis, leveraging established chemical principles and data from analogous structures to forecast the likely characteristics of this molecule. Second, it is a methodological roadmap, providing researchers, scientists, and drug development professionals with the detailed experimental protocols necessary to empirically determine these properties. Our approach is grounded in the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.
Molecular Structure and Its Predicted Influence on Physicochemical Properties
The structure of 2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol is a careful orchestration of functional groups, each contributing to its overall chemical personality. Understanding these contributions is key to anticipating its behavior.
Caption: Chemical structure of 2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol.
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The 2-Aminophenol Core : This portion of the molecule introduces both a weakly acidic phenolic hydroxyl group and a weakly basic amino group. The parent compound, 2-aminophenol, is an amphoteric molecule with a melting point of 174 °C and moderate solubility in water.[1] The ortho-relationship of these groups allows for potential intramolecular hydrogen bonding, which can influence properties like melting point and solubility.[1]
-
The 4-Methyl Group : This simple alkyl group is an electron-donating group, which slightly increases the electron density of the aromatic ring. It is expected to modestly increase lipophilicity and have a minor impact on the acidity of the phenol and the basicity of the amine. 4-methylphenol (p-cresol) itself has a melting point of 32-35 °C and is very soluble in water.[2][3]
-
The 1-Amino-2,2,2-trifluoroethyl Substituent : This is the most influential group. The trifluoromethyl (-CF3) moiety is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4][5] This has several predictable consequences:
-
Basicity Reduction : The -CF3 group will significantly decrease the basicity of the adjacent amino group by pulling electron density away from the nitrogen atom.[4]
-
Acidity Enhancement : While further from the phenol, the inductive effect of the trifluoroethyl group may slightly increase the acidity of the hydroxyl group.
-
Increased Lipophilicity : Trifluoromethyl groups are known to substantially increase the lipophilicity (fat-solubility) of molecules, a key parameter in drug design influencing membrane permeability.[6]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, meaning the -CF3 group is highly resistant to metabolic degradation, which can increase a drug candidate's half-life.[5][7][6]
-
Predicted and Experimental Physicochemical Parameters
This section outlines the key physicochemical properties and provides detailed protocols for their experimental determination.
Predicted Physicochemical Data
The following table summarizes the predicted properties based on the structural analysis. These are educated estimates and must be confirmed by empirical data.
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C9H11F3N2O | From structure |
| Molecular Weight | ~220.19 g/mol | From formula |
| Physical State | Solid | Presence of polar groups and potential for hydrogen bonding. |
| Melting Point | 120 - 160 °C | Higher than p-cresol due to increased molecular weight and hydrogen bonding, but likely lower than 2-aminophenol due to the bulky, disruptive trifluoroethyl group. |
| Aqueous Solubility | Low to moderate | The polar amine and hydroxyl groups promote solubility, but the trifluoromethyl and methyl groups increase lipophilicity, likely resulting in limited aqueous solubility. |
| pKa (Phenolic) | 8 - 10 | The electron-withdrawing trifluoroethyl group will likely lower the pKa compared to 4-methylphenol (pKa ~10.36).[8] |
| pKa (Amine) | 3 - 5 | The potent inductive effect of the adjacent -CF3 group will significantly reduce the basicity compared to the amine in 2-aminophenol (conjugate acid pKa ~4.78).[9] |
| LogP | 2.0 - 3.5 | The trifluoromethyl group is a strong contributor to lipophilicity, suggesting a LogP value significantly higher than that of 2-aminophenol (LogP ~0.62).[9] |
Experimental Determination Protocols
Causality: DSC is chosen over traditional melting point apparatus for its high precision and ability to detect subtle thermal events. It measures the heat flow required to raise the sample temperature, providing a highly accurate melting temperature (Tm) defined as the peak of the endothermic melting event.[10][11][12][13][14]
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of the purified, dry compound into a standard aluminum DSC pan.
-
Reference Preparation: Use an empty, hermetically sealed aluminum pan as the reference.
-
Instrument Setup: Place both pans into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, from a starting temperature of ~25 °C to a temperature well above the expected melting point (e.g., 200 °C).
-
Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic transition observed in the DSC thermogram.
Causality: A standard shake-flask method followed by a quantitative analytical technique like HPLC ensures that an equilibrium solubility is accurately measured. This method is considered the gold standard.[15][16]
Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of purified water (e.g., 10 mL) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the excess solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with a suitable solvent, and determine the concentration using a pre-validated HPLC-UV method against a standard curve.
Causality: Potentiometric titration is a highly accurate method for determining dissociation constants (pKa). By monitoring the pH of a solution as a titrant is added, one can generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, where the concentrations of the protonated and deprotonated species are equal.[17][18][19][20] Given the two ionizable groups (phenol and amine), two pKa values are expected.
Caption: Workflow for pKa determination via potentiometric titration.
Protocol:
-
Instrument Calibration: Calibrate a potentiometer using standard pH 4, 7, and 10 buffers.[17]
-
Solution Preparation: Prepare a ~1 mM solution of the compound in water. If solubility is low, a co-solvent like methanol may be used, and the pKa in water can be extrapolated.
-
Titration:
-
Acidify the solution to ~pH 2 with 0.1 M HCl to ensure both the amine and phenol are fully protonated.
-
Titrate the solution with standardized 0.1 M NaOH, recording the pH after each incremental addition.
-
-
Data Analysis: Plot pH versus the volume of NaOH added. The two inflection points correspond to the neutralization of the protonated amine and the phenolic proton. The pH at the midpoint of each buffer region (half-equivalence point) equals the pKa.[21]
Causality: The shake-flask method directly measures the partitioning of a compound between a lipid-like solvent (n-octanol) and water, providing the gold-standard measure of lipophilicity (LogP).[22][23][24]
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) and then allow the phases to separate completely, often aided by centrifugation.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using HPLC-UV.
-
Calculation: Calculate LogP using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water]).
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR (in DMSO-d₆):
-
Aromatic Protons (3H): Expect complex multiplets in the aromatic region (~6.5-7.5 ppm).
-
Phenolic OH (1H): A broad singlet, chemical shift is concentration-dependent (~8.0-9.5 ppm).
-
Amine NH₂ (2H): A broad singlet, exchangeable with D₂O (~3.0-5.0 ppm).
-
CH-NH₂ (1H): A quartet, coupled to the CF₃ group.
-
Methyl CH₃ (3H): A singlet around ~2.2 ppm.
Expected ¹³C NMR (in DMSO-d₆):
-
Aromatic Carbons: 6 distinct signals in the aromatic region (~110-160 ppm).
-
C-CF₃: A quartet due to C-F coupling.
-
CF₃: A quartet with a large C-F coupling constant.
-
Methyl Carbon: A signal around ~20 ppm.
Expected ¹⁹F NMR:
-
A singlet or a doublet (if coupled to the benzylic proton) for the -CF₃ group.
Mass Spectrometry (MS)
Causality: Mass spectrometry provides the molecular weight and fragmentation pattern, which is a molecular fingerprint. Electrospray ionization (ESI) is suitable for this polar molecule.
Expected ESI-MS:
-
[M+H]⁺ Ion: A prominent peak at m/z corresponding to the protonated molecule (~221.08).
-
Fragmentation: The fragmentation pattern in MS/MS would likely involve the loss of ammonia (NH₃), water (H₂O), and the trifluoromethyl radical (•CF₃). The fragmentation of trifluoromethylated compounds can be complex but often shows characteristic losses.[25][26]
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is used to identify the presence of key functional groups based on their vibrational frequencies.
Expected Characteristic Absorptions:
-
O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.[27][28]
-
N-H Stretch (Amine): Two sharp peaks (for the symmetric and asymmetric stretch of the primary amine) around 3300-3500 cm⁻¹.[29]
-
C-F Stretch: Strong, characteristic absorptions in the 1000-1350 cm⁻¹ region.
-
Aromatic C=C Stretch: Peaks around 1500-1600 cm⁻¹.[30]
Conclusion and Future Directions
This technical guide provides a predictive framework and a set of robust, validated methodologies for the comprehensive characterization of 2-(1-Amino-2,2,2-trifluoroethyl)-4-methylphenol. The interplay between the aminophenol core and the potent trifluoroethyl substituent makes this a molecule of significant interest. The electron-withdrawing nature of the -CF3 group is expected to drastically lower the basicity of the amine while increasing lipophilicity and metabolic stability—properties of high relevance in drug design.[4][6]
The experimental protocols detailed herein, from DSC for thermal analysis to potentiometric titration for ionization constants, are designed to yield the high-quality data required for regulatory submissions and to inform further development. By systematically applying these methods, researchers can move from a predicted profile to an empirical understanding, unlocking the full potential of this novel chemical entity.
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